

# L-Threonine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N,d<sub>5</sub>: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-Threonine-13C4,15N,d5

Cat. No.: B12057463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

L-Threonine- $^{13}$ C<sub>4</sub>, $^{15}$ N,d<sub>5</sub> is a stable isotope-labeled (SIL) form of the essential amino acid L-threonine. In this molecule, all four carbon atoms are replaced with carbon-13 ( $^{13}$ C), the nitrogen atom is replaced with nitrogen-15 ( $^{15}$ N), and five hydrogen atoms are replaced with deuterium (d<sub>5</sub>). This extensive labeling makes it a powerful tool in metabolic research and quantitative proteomics, primarily for use as a tracer in metabolic flux analysis and as an internal standard in mass spectrometry-based applications. Its high isotopic purity and significant mass shift from its unlabeled counterpart ensure accurate and sensitive detection in complex biological matrices.

This guide provides a comprehensive overview of L-Threonine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N,d<sub>5</sub>, including its properties, applications, and detailed experimental protocols.

# **Core Properties**

The fundamental characteristics of L-Threonine- $^{13}$ C<sub>4</sub>, $^{15}$ N,d<sub>5</sub> are summarized below. These values are aggregated from various suppliers and should be confirmed with the specific product's certificate of analysis.



Property	Value
Chemical Formula	<sup>13</sup> C <sub>4</sub> H <sub>4</sub> D <sub>5</sub> <sup>15</sup> NO <sub>3</sub>
Molecular Weight	Approximately 129.11 g/mol
Isotopic Purity (¹³C)	≥ 99 atom %
Isotopic Purity (15N)	≥ 98 atom %
Isotopic Purity (D)	≥ 98 atom %
Appearance	White to off-white solid
Melting Point	Approximately 256 °C (decomposes)
Synonyms	(2S,3R)-2-Amino-3-hydroxybutyric acid- <sup>13</sup> C <sub>4</sub> , <sup>15</sup> N,d <sub>5</sub>

## **Applications in Research**

The unique isotopic composition of L-Threonine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N,d<sub>5</sub> makes it an invaluable tool in several advanced research applications.

## **Metabolic Flux Analysis (MFA)**

Stable isotope tracers are fundamental to metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a biological system. By introducing L-Threonine- $^{13}\text{C}_4,^{15}\text{N},d_5$  into cell culture or in vivo models, researchers can trace the metabolic fate of threonine through various biochemical pathways. The incorporation of  $^{13}\text{C}$  and  $^{15}\text{N}$  into downstream metabolites can be monitored by mass spectrometry, providing a detailed map of metabolic activity. This is particularly relevant for studying threonine metabolism and its connections to other pathways, such as the synthesis of glycine and acetyl-CoA.

## **Quantitative Proteomics (SILAC)**

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics.[1] While arginine and lysine are the most commonly used amino acids in SILAC, other essential amino acids like threonine can also be employed. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural threonine,



while another is grown in a "heavy" medium containing L-Threonine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N,d<sub>5</sub>. After a specific number of cell divisions to ensure complete incorporation, the cell populations can be subjected to different experimental conditions.[2] The protein lysates are then combined, digested, and analyzed by LC-MS/MS. The mass difference between the heavy and light peptides allows for the accurate relative quantification of thousands of proteins.[2]

## **Internal Standard for Mass Spectrometry**

Due to its chemical identity with endogenous L-threonine and its distinct mass, L-Threonine- $^{13}$ C<sub>4</sub>, $^{15}$ N,d<sub>5</sub> is an ideal internal standard for the accurate quantification of L-threonine in biological samples such as plasma, serum, and tissue extracts.[3] When added to a sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the unlabeled analyte during chromatography and is detected at a different mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification.[3][4]

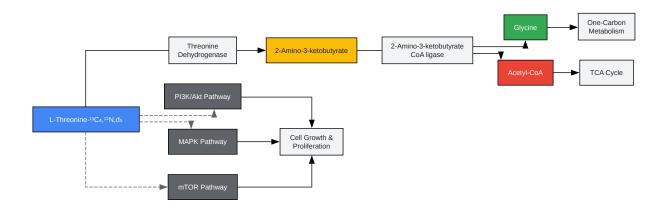
## **Signaling Pathways and Metabolic Context**

Threonine metabolism is intricately linked to several key cellular signaling pathways. L-Threonine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N,d<sub>5</sub> can be used to probe the dynamics of these pathways under various physiological and pathological conditions.

Threonine is an essential amino acid that plays a crucial role in protein synthesis and other metabolic functions.[5] It can be metabolized through several pathways, with the threonine dehydrogenase pathway being a major route of degradation, producing glycine and acetyl-CoA.[6] These products are central to cellular metabolism, with acetyl-CoA entering the tricarboxylic acid (TCA) cycle for energy production and glycine participating in one-carbon metabolism.[6]

Threonine has also been shown to influence key signaling pathways that regulate cell growth, proliferation, and metabolism, including the PI3K/Akt, MAPKs, and mTOR pathways.[6][7] For instance, L-threonine can stimulate the G1/S phase transition in mouse embryonic stem cells through these signaling cascades.[6]





Click to download full resolution via product page

Figure 1: Overview of L-Threonine Metabolism and Influenced Signaling Pathways.

# **Experimental Protocols**

The following sections provide detailed methodologies for the application of L-Threonine-<sup>13</sup>C<sub>4</sub>, <sup>15</sup>N, d<sub>5</sub> in research.

# Protocol 1: Metabolic Labeling for Quantitative Proteomics (SILAC)

This protocol outlines a general workflow for a SILAC experiment using L-Threonine- $^{13}C_{4}$ , $^{15}N$ , $d_{5}$ .

- 1. Cell Culture and Labeling:
- Culture two populations of cells in parallel.
- For the "light" population, use a custom SILAC medium deficient in L-threonine, supplemented with natural ("light") L-threonine at a standard concentration.



- For the "heavy" population, use the same base medium supplemented with L-Threonine
  13C4,15N,d5 at the same concentration.
- Grow the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[8]
- Verify complete incorporation by analyzing a small aliquot of protein lysate by mass spectrometry.
- 2. Experimental Treatment:
- Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one
  or both cell populations.
- 3. Sample Harvesting and Lysis:
- Harvest the "light" and "heavy" cell populations.
- Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.
- Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- 4. Protein Digestion:
- Quantify the protein concentration of the lysate (e.g., using a BCA assay).
- Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
- Digest the proteins into peptides using a protease such as trypsin or Lys-C overnight at 37°C.
- 5. Peptide Cleanup:
- Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) method.
- · Dry the purified peptides under vacuum.







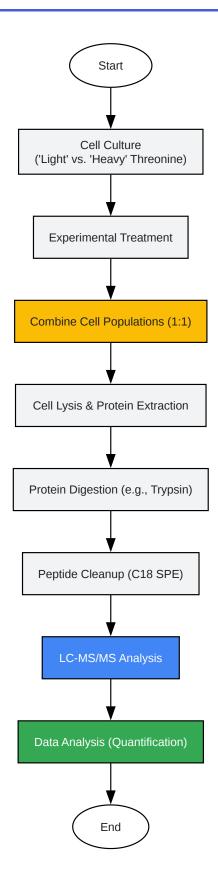
### 6. LC-MS/MS Analysis:

- Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).
- Analyze the peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
- Acquire data in a data-dependent acquisition (DDA) mode.

### 7. Data Analysis:

- Process the raw mass spectrometry data using a software package capable of SILAC analysis (e.g., MaxQuant, Proteome Discoverer).
- The software will identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs to determine the relative abundance of proteins between the two experimental conditions.





Click to download full resolution via product page

Figure 2: General Experimental Workflow for a SILAC-based Proteomics Study.



# Protocol 2: Quantification of L-Threonine in Plasma using LC-MS/MS

This protocol describes the use of L-Threonine-¹³C₄,¹⁵N,d₅ as an internal standard for the quantification of endogenous L-threonine in plasma.

- 1. Preparation of Standards and Internal Standard Solution:
- Prepare a stock solution of L-Threonine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N,d<sub>5</sub> (Internal Standard, IS) in a suitable solvent (e.g., 0.1 M HCl) at a concentration of approximately 1 mg/mL.
- Prepare a series of calibration standards of unlabeled L-threonine in a surrogate matrix (e.g., phosphate-buffered saline or stripped plasma) over the expected physiological concentration range.
- Prepare a working IS solution by diluting the stock solution to a final concentration of approximately 10  $\mu g/mL$ .
- 2. Sample Preparation:
- To 50  $\mu L$  of plasma sample, calibrator, or quality control sample, add 5  $\mu L$  of the working IS solution.
- Add 150  $\mu L$  of a protein precipitation agent (e.g., acetonitrile or methanol containing 0.1% formic acid).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
- Reconstitute the dried extract in 100 μL of the initial mobile phase.
- 3. LC-MS/MS Analysis:



- · Liquid Chromatography:
  - Use a suitable column for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
  - Employ a gradient elution with a mobile phase system, for example:
    - Mobile Phase A: Water with 0.1% formic acid.
    - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Set a flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).
  - Inject 5-10 μL of the reconstituted sample.
- Mass Spectrometry:
  - Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
  - Use Multiple Reaction Monitoring (MRM) for quantification.
  - Optimize the MRM transitions for both unlabeled L-threonine and L-Threonine-13C4,15N,d5. Example transitions:
    - L-Threonine: Q1 (Precursor Ion) m/z 120.1 → Q3 (Product Ion) m/z 74.1
    - L-Threonine-<sup>13</sup>C<sub>4</sub>, <sup>15</sup>N, d<sub>5</sub>: Q1 (Precursor Ion) m/z 129.1 → Q3 (Product Ion) m/z 80.1
  - Optimize instrument parameters such as collision energy, declustering potential, and source temperature.
- 4. Data Analysis and Quantification:
- Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
- Calculate the peak area ratio (analyte/IS).



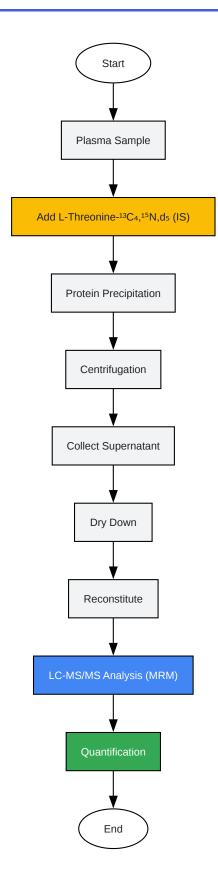




• Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

• Determine the concentration of L-threonine in the unknown samples by interpolating their peak area ratios from the calibration curve.





Click to download full resolution via product page

Figure 3: Workflow for Quantitative Analysis of L-Threonine in Plasma.



### Conclusion

L-Threonine- $^{13}$ C<sub>4</sub>, $^{15}$ N,d<sub>5</sub> is a highly versatile and powerful tool for researchers in the fields of metabolomics, proteomics, and drug development. Its extensive isotopic labeling provides the necessary mass shift and stability for use as a tracer in metabolic flux analysis and as a reliable internal standard for accurate quantification. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for the successful implementation of L-Threonine- $^{13}$ C<sub>4</sub>, $^{15}$ N,d<sub>5</sub> in a variety of research applications, ultimately enabling a deeper understanding of threonine metabolism and its role in health and disease.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC: Principles, Workflow & Applications in Proteomics Creative Proteomics Blog [creative-proteomics.com]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. Stable isotope labeling by amino acids in cell culture Wikipedia [en.wikipedia.org]
- 5. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 6. Overview of Threonine Metabolism Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [L-Threonine-¹³C₄,¹⁵N,d₅: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12057463#what-is-l-threonine-13c4-15n-d5]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com